molecular formula C6H13ClHgO B15450289 Chloro(3-methoxypentan-2-yl)mercury CAS No. 62594-74-5

Chloro(3-methoxypentan-2-yl)mercury

Cat. No.: B15450289
CAS No.: 62594-74-5
M. Wt: 337.21 g/mol
InChI Key: JCNCMWYFSMYQPC-UHFFFAOYSA-M
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Description

Chloro(3-methoxypentan-2-yl)mercury is a useful research compound. Its molecular formula is C6H13ClHgO and its molecular weight is 337.21 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Chloro(3-methoxypentan-2-yl)mercury?

Methodological Answer: The synthesis typically involves reacting mercury(II) chloride with a methoxy-substituted alcohol precursor (e.g., 3-methoxypentan-2-ol) in an organic solvent such as dichloromethane or chloroform. Key parameters include:

  • Temperature : Elevated temperatures (50–70°C) to accelerate reaction kinetics.
  • Solvent Purity : Anhydrous conditions to prevent hydrolysis of the mercury precursor.
  • Stoichiometry : A 1:1 molar ratio of HgCl₂ to the alcohol to minimize byproducts like diorganomercury compounds.

Experimental optimization should include iterative testing of solvent polarity, reaction time, and catalyst use (if applicable). For analogs, yields improved when reactions were conducted under nitrogen to prevent oxidation .

Q. How can the purity of this compound be assessed post-synthesis?

Methodological Answer: Purity assessment requires a combination of techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra for characteristic peaks (e.g., methoxy protons at ~3.3 ppm, Hg-bound carbon shifts).
  • Elemental Analysis : Verify Hg and Cl content against theoretical values (e.g., Hg ≈ 52%, Cl ≈ 10% for C₆H₁₁ClHgO).
  • Melting Point : Compare observed values (e.g., 66–70°C for structural analogs) to literature data to detect impurities .

For organomercury compounds, mercury-specific assays (e.g., cold-vapor atomic absorption spectroscopy) can quantify residual Hg²⁺ impurities .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Containment : Use fume hoods and sealed systems to avoid inhalation/contact.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Waste Management : Neutralize mercury waste with excess sulfide or activated charcoal before disposal.
  • Emergency Protocols : Immediate decontamination with 10% sodium thiosulfate for skin exposure .

Detoxification studies show that chlorine-based oxidation in alkaline media reduces Hg content by >85% in sludge, providing a viable waste treatment framework .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) simulations can model:

  • Electrophilicity : The Hg center’s susceptibility to nucleophilic attack (e.g., by thiols or amines).
  • Bond Dissociation Energies : Hg-C bond stability under thermal or photolytic conditions.

Comparative studies on analogs (e.g., Chloro(2-methoxycyclohexyl)mercury) reveal that electron-donating groups (e.g., methoxy) stabilize the Hg-C bond, reducing reactivity toward soft nucleophiles. Validate predictions with kinetic studies using UV-Vis or 199^{199}Hg NMR .

Q. What discrepancies exist in spectroscopic data for this compound across studies, and how can they be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Shifts in NMR peaks due to solvent polarity (e.g., DMSO vs. CDCl₃).
  • Isomeric Purity : Unreported stereoisomers (e.g., R/S configurations at the pentan-2-yl chain).

Resolution Strategies :

  • Reproduce spectra under standardized conditions (solvent, temperature).
  • Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric mixtures.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What are the challenges in studying the environmental degradation pathways of this compound?

Methodological Answer: Key challenges include:

  • Detection Limits : Trace Hg speciation requires advanced techniques like HPLC-ICP-MS.
  • Redox Sensitivity : Hg(II) may reduce to Hg(0) under anaerobic conditions, complicating pathway analysis.

Methodological Framework :

  • Microcosm Studies : Simulate aerobic/anaerobic environments with isotopic labeling (202^{202}Hg) to track transformation products.
  • Quantum Mechanical Calculations : Predict degradation intermediates (e.g., methoxymercurials or elemental Hg) for targeted analytical validation .

Properties

CAS No.

62594-74-5

Molecular Formula

C6H13ClHgO

Molecular Weight

337.21 g/mol

IUPAC Name

chloro(3-methoxypentan-2-yl)mercury

InChI

InChI=1S/C6H13O.ClH.Hg/c1-4-6(5-2)7-3;;/h4,6H,5H2,1-3H3;1H;/q;;+1/p-1

InChI Key

JCNCMWYFSMYQPC-UHFFFAOYSA-M

Canonical SMILES

CCC(C(C)[Hg]Cl)OC

Origin of Product

United States

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